molecular formula C14H17NO4 B1486249 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid CAS No. 2204587-76-6

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid

Cat. No.: B1486249
CAS No.: 2204587-76-6
M. Wt: 263.29 g/mol
InChI Key: UBRCDZIYEYCRJJ-UHFFFAOYSA-N
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Description

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a benzoic acid moiety linked to a 2-azetidinone ring, which is further substituted with diethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 2-azetidinone ring: This can be achieved through the cyclization of a suitable β-lactam precursor under acidic or basic conditions.

    Introduction of diethyl groups: The diethyl groups can be introduced via alkylation reactions using diethyl halides in the presence of a strong base.

    Coupling with benzoic acid: The final step involves the esterification or amidation of the 2-azetidinone intermediate with benzoic acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,3-Dimethyl-4-oxo-2-azetidinyl)oxy]benzoic acid: Similar structure but with dimethyl groups instead of diethyl groups.

    3-[(3,3-Diethyl-4-oxo-2-pyrrolidinyl)oxy]benzoic acid: Similar structure but with a pyrrolidinone ring instead of an azetidinone ring.

    3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.

Uniqueness

The uniqueness of 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethyl-substituted azetidinone ring and the benzoic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,3-diethyl-4-oxoazetidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-14(4-2)12(18)15-13(14)19-10-7-5-6-9(8-10)11(16)17/h5-8,13H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCDZIYEYCRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(NC1=O)OC2=CC=CC(=C2)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
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3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
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3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
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3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
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3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
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3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid

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